

Spectroscopic Profile of Dracaenoside F: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Dracaenoside F	
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For professionals in the fields of natural product chemistry, pharmacology, and drug development, a comprehensive understanding of the spectroscopic data of a novel compound is paramount for its identification, characterization, and subsequent exploration of its therapeutic potential. This technical guide provides a detailed overview of the spectroscopic data for a representative steroidal saponin from the Dracaena genus, presented as a proxy for **Dracaenoside F** due to the limited availability of its specific data in public literature. The data herein is based on the characterization of Angudracanoside A, a structurally related spirostanol saponin isolated from Dracaena angustifolia.

This guide is structured to provide an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for the representative steroidal saponin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR data are crucial for the structural elucidation of complex natural products. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).



Table 1: 13 C NMR Spectroscopic Data (125 MHz, C_5D_5N)

Position	δс (ррт)	Position	δс (ррт)
1	78.1	20	42.0
2	35.1	21	14.7
3	78.9	22	109.4
4	39.3	23	32.1
5	141.0	24	29.5
6	121.9	25	30.9
7	32.4	26	67.1
8	31.8	27	17.5
9	50.3	Rhamnose	
10	37.2	1'	101.8
11	21.3	2'	72.4
12	39.9	3'	72.6
13	40.8	4'	74.0
14	56.5	5'	69.8
15	32.2	6'	18.7
16	81.2	Arabinose	
17	63.0	1"	107.5
18	16.5	2"	84.1
19	19.6	3"	76.1
4"	69.2		
5"	66.2		



Table 2: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)

Position	δΗ (ррт)	Multiplicity	J (Hz)
1	3.85	m	
3	4.05	m	_
6	5.35	br d	5.0
16	4.80	m	
18-H ₃	0.88	s	_
19-H ₃	1.05	s	_
21-H ₃	1.08	d	7.0
27-Нз	0.75	d	6.5
Rhamnose			
1'-H	4.95	br s	
6'-H₃	1.75	d	6.0
Arabinose			
1"-H	4.85	d	7.5

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data is presented as absorption band frequencies in wavenumbers (cm⁻¹).

Table 3: Infrared (IR) Absorption Data (KBr Pellet)



Wavenumber (cm ⁻¹)	Interpretation
3441	O-H stretching (hydroxyl groups)
1655	C=C stretching (alkene)
1227	S=O stretching (sulfate group)
983, 918, 897, 838	Characteristic of a (25S)-spirostanol moiety (intensity 918 > 897)

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

Table 4: High-Resolution Mass Spectrometry (HR-FABMS) Data

Ion Mode	[M - H] ⁻ (m/z)	Molecular Formula
Negative	813.3418	C39H57O17S

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra were recorded on a Bruker AVANCE 500 spectrometer.
- Sample Preparation: The sample was dissolved in deuterated pyridine (C₅D₅N).
- ¹H NMR: The proton NMR spectra were acquired at 500 MHz. Chemical shifts were referenced to the residual solvent signal.
- ¹³C NMR: The carbon NMR spectra were acquired at 125 MHz with complete proton decoupling. Chemical shifts were referenced to the solvent signal.



 2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the structure.

Infrared (IR) Spectroscopy

- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer was used to record the IR spectrum.
- Sample Preparation: The sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. The data is presented in terms of transmittance or absorbance versus wavenumber. The IR (KBr) spectrum of the representative compound displayed absorptions characteristic for hydroxy groups (3441 cm⁻¹), a (25S)-spirostanol moiety [983, 918, 897, 838 cm⁻¹ (intensity 918>897)], and a S-O stretching band at 1227 cm⁻¹ indicative of a sulfate group.[1]

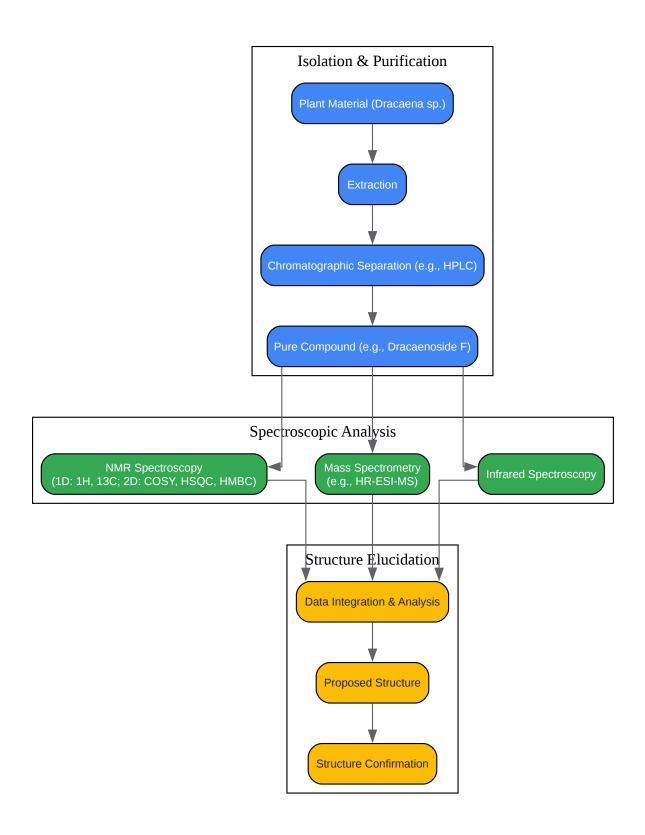
Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.
- Sample Preparation: The sample was dissolved in a suitable matrix, such as glycerol or mnitrobenzyl alcohol, and applied to the FAB probe tip.
- Ionization: The sample was ionized by bombarding it with a high-energy beam of xenon or argon atoms.
- Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was measured. The negative ion HRFABMS and ¹³C NMR (DEPT) determined the molecular formula of the representative compound to be C₃₈H₅₈O₁₆S.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Dracaenoside F**.





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References

- 1. Steroidal Saponins from Fresh Stems of Dracaena angustifolia PMC [pmc.ncbi.nlm.nih.gov]
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